molecular formula C9H11ClN2O B14152944 5-Chloro-n,n,2-trimethylnicotinamide CAS No. 350597-50-1

5-Chloro-n,n,2-trimethylnicotinamide

Cat. No.: B14152944
CAS No.: 350597-50-1
M. Wt: 198.65 g/mol
InChI Key: MLLBZXALNYDXSR-UHFFFAOYSA-N
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Description

5-Chloro-n,n,2-trimethylnicotinamide is a chemical compound with a molecular formula of C9H11ClN2O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-n,n,2-trimethylnicotinamide typically involves the chlorination of nicotinamide followed by methylation. One common method includes the use of triphosgene as a chlorination reagent. The reaction conditions often involve temperatures around 80°C and the use of solvents such as 1,2-dichloroethane .

Industrial Production Methods

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-n,n,2-trimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-Chloro-n,n,2-trimethylnicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-n,n,2-trimethylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. For example, it may inhibit glucose uptake and oxidative phosphorylation, similar to the mechanism of action of niclosamide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-n,n,2-trimethylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties

Properties

CAS No.

350597-50-1

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-N,N,2-trimethylpyridine-3-carboxamide

InChI

InChI=1S/C9H11ClN2O/c1-6-8(9(13)12(2)3)4-7(10)5-11-6/h4-5H,1-3H3

InChI Key

MLLBZXALNYDXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Cl)C(=O)N(C)C

Origin of Product

United States

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